
A-1331852
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A-1331852 es un inhibidor de BCL-XL de primera clase, potente y biodisponible por vía oral, que pertenece a la familia de proteínas BCL-2. Este compuesto induce selectivamente la apoptosis en las células tumorales dependientes de BCL-XL, lo que lo convierte en una herramienta crucial en la investigación del cáncer y el descubrimiento de fármacos .
Aplicaciones Científicas De Investigación
Key Features:
- Selectivity : A-1331852 shows high selectivity for BCL-X_L over other BCL-2 family proteins.
- Oral Bioavailability : The compound has been designed to possess favorable pharmacokinetic properties, allowing for oral administration and effective systemic exposure .
Colorectal Cancer
This compound has demonstrated significant efficacy against colorectal cancer cells, particularly those resistant to standard treatments like fluorouracil (5-FU). Studies indicate that this compound can suppress the proliferation of both 5-FU-resistant and parental HCT116 colorectal cancer cells by inducing apoptosis more effectively in resistant cells .
Soft Tissue Sarcoma
In soft tissue sarcoma models, this compound has shown synergistic effects when combined with traditional chemotherapy agents such as Gemcitabine. This combination enhances cell death rates and presents a potential strategy for improving treatment outcomes in sarcoma patients .
Malignant Pleural Mesothelioma
Research indicates that this compound effectively induces apoptosis in malignant pleural mesothelioma cells. The treatment led to a marked increase in apoptotic cell numbers without significant toxicity or weight loss in preclinical models, suggesting its therapeutic potential .
Investigative Toxicology
This compound has been utilized in toxicology studies to differentiate the effects of BCL-2 and BCL-X_L inhibition on hematopoietic toxicity. These studies have provided insights into the safety profile of selective BCL-X_L inhibitors compared to broader BCL-2 inhibitors like navitoclax .
Table: Summary of Efficacy Studies with this compound
Mecanismo De Acción
A-1331852 ejerce sus efectos inhibiendo selectivamente BCL-XL, una proteína que previene la apoptosis en las células cancerosas. Al bloquear la interacción entre BCL-XL y las proteínas proapoptóticas, this compound induce la apoptosis en las células tumorales dependientes de BCL-XL. Este mecanismo implica la interrupción de los complejos BCL-XL–BIM y la activación de las vías apoptóticas aguas abajo .
Análisis Bioquímico
Biochemical Properties
A-1331852 selectively disrupts BCL-XL–BIM complexes and induces the hallmarks of apoptosis in BCL-XL–dependent tumor cells . It does not affect MEF cells lacking BAK or BAX . The Ki value of this compound is less than 10 pM, indicating its high affinity for BCL-XL .
Cellular Effects
This compound selectively and potently induces apoptosis in BCL-XL-dependent tumor cells . It has been used as a critical tool molecule for further exploring BCL-2 family protein biology .
Molecular Mechanism
This compound exerts its effects at the molecular level by selectively disrupting BCL-XL–BIM complexes . This disruption leads to the induction of apoptosis in BCL-XL-dependent tumor cells .
Métodos De Preparación
A-1331852 se desarrolló mediante diseño de fármacos basado en la estructura mediante la reingeniería de un inhibidor de BCL-XL previamente informado, A-1155463. La ruta sintética y las condiciones de reacción para this compound implican múltiples pasos, incluida la formación de intermediarios clave y reacciones de acoplamiento finales en condiciones específicas para lograr el producto deseado .
Análisis De Reacciones Químicas
A-1331852 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales del compuesto, alterando potencialmente su actividad biológica.
Reducción: Las reacciones de reducción se pueden utilizar para modificar grupos funcionales específicos dentro de la molécula.
Sustitución: Las reacciones de sustitución, particularmente las sustituciones nucleofílicas, se pueden emplear para introducir diferentes sustituyentes en la molécula. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como la azida de sodio.
Comparación Con Compuestos Similares
A-1331852 es único en comparación con otros inhibidores de BCL-XL debido a su alta potencia y biodisponibilidad oral. Los compuestos similares incluyen:
Navitoclax (ABT-263): Un inhibidor de BCL-2 y BCL-XL biodisponible por vía oral que ha mostrado actividad antitumoral pero también induce trombocitopenia.
Venetoclax (ABT-199): Un inhibidor selectivo de BCL-2 que mantiene la eficacia en modelos de tumores hematológicos mientras preserva las plaquetas.
A-1155463: El precursor de this compound, que fue rediseñado para mejorar sus propiedades farmacológicas. Los elementos de diseño únicos de this compound y su inhibición selectiva de BCL-XL lo convierten en una herramienta valiosa en la investigación del cáncer y el descubrimiento de fármacos
Actividad Biológica
A-1331852 is a novel compound recognized for its potent and selective inhibition of BCL-X_L, a member of the BCL-2 family of proteins involved in regulating apoptosis. This compound has emerged as a significant tool in cancer research, particularly for its ability to induce cell death in BCL-X_L-dependent tumor cells. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and implications for cancer therapy.
This compound operates primarily by binding to BCL-X_L and inhibiting its anti-apoptotic function. This action promotes apoptosis in cancer cells that rely on BCL-X_L for survival. The compound was developed through structure-based drug design, optimizing the pharmacophore from an earlier inhibitor (A-1155463) to enhance its potency and selectivity. Key features include:
- High Affinity : this compound has a binding affinity (K_i) of less than 0.01 nM for BCL-X_L.
- Selectivity : While it primarily targets BCL-X_L, it also inhibits other BCL family proteins such as BCL-2 and MCL-1 with K_i values of 6 nM and 142 nM, respectively .
- Induction of Apoptosis : In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, particularly Molt-4 acute lymphoblastic leukemia cells, with an effective concentration (EC50) of approximately 6 nM .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in preclinical studies using rodent models. Key findings include:
Parameter | Rat | Mouse |
---|---|---|
Oral Bioavailability | Modest, but effective coverage | Comparable to rats |
IV Half-life | Approximately 4 hours | Not specified |
Total Plasma Clearance | Low | Higher than rats |
Volume of Distribution | Low | Not specified |
After oral administration at a dose of 5 mg/kg in rats, this compound achieved plasma concentrations that were approximately 300-fold higher than the cellular EC50 .
In Vitro Studies
This compound has demonstrated significant efficacy in various in vitro models:
- Cell Growth Inhibition : It effectively inhibits the growth of Molt-4 cells with an EC50 value indicating high potency .
- Combination Therapies : The compound enhances the antitumor effects when combined with other agents like Docetaxel and Venetoclax, showing promise in overcoming resistance mechanisms in cancer treatment .
In Vivo Studies
Preclinical models have validated the therapeutic potential of this compound:
- Xenograft Models : In studies involving xenografts of human tumors, this compound exhibited tumor regression as a single agent. Notably, it showed enhanced efficacy when used alongside Venetoclax in small cell lung cancer models .
Case Studies
- Molt-4 Xenograft Model : A study demonstrated that this compound significantly reduced tumor size compared to controls, indicating its potential as a standalone treatment option.
- Combination Therapy with Venetoclax : In another case involving NCI-H1963.FP5 xenografts, the combination therapy replicated the efficacy seen with navitoclax, suggesting that this compound could be pivotal in developing combination regimens for resistant cancers .
Propiedades
IUPAC Name |
3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38N6O3S/c1-22-29(19-39-44(22)21-38-16-23-13-24(17-38)15-25(14-23)18-38)27-9-10-33(41-34(27)36(46)47)43-12-11-26-5-4-6-28(30(26)20-43)35(45)42-37-40-31-7-2-3-8-32(31)48-37/h2-10,19,23-25H,11-18,20-21H2,1H3,(H,46,47)(H,40,42,45) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQQONWEDCOTBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC23CC4CC(C2)CC(C4)C3)C5=C(N=C(C=C5)N6CCC7=C(C6)C(=CC=C7)C(=O)NC8=NC9=CC=CC=C9S8)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H38N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.